2,4-Dimethoxypyrimidin-5-amine
Overview
Description
2,4-Dimethoxypyrimidin-5-amine is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds typically interact with various enzymes and receptors in the body, influencing numerous biochemical processes.
Mode of Action
A related compound, 2-amino-4,6-dimethylpyrimidine, has been shown to act as a nucleophile, attacking aldehyde carbon
Pharmacokinetics
The compound is also predicted to have low skin permeation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature for 2,4-Dimethoxypyrimidin-5-amine is recommended to be between 2-8°C in a dark, dry place , suggesting that light, humidity, and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
Pyrimidines, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They often play a role in key biological processes, including DNA synthesis and cellular signaling .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of chemical compounds within cells and tissues often involve interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can often be predicted using tools such as DeepLoc 2.0 .
Properties
IUPAC Name |
2,4-dimethoxypyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAIISIJUAOVLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595727 | |
Record name | 2,4-Dimethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14048-15-8 | |
Record name | 2,4-Dimethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.